molecular formula C13H18N4OS B8368551 n2-(2-Morpholin-4-yl-ethyl)-benzothiazole-2,6-diamine

n2-(2-Morpholin-4-yl-ethyl)-benzothiazole-2,6-diamine

Cat. No. B8368551
M. Wt: 278.38 g/mol
InChI Key: OGHBBHMOVWNQJG-UHFFFAOYSA-N
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Patent
US07141595B2

Procedure details

A mixture of (2-morpholin-4-yl-ethyl)-(6-nitro-benzothiazol-2-yl)-amine (Example 26, 250 mg, 0.81 mmol) and tin(II) chloride dihydrate (914 mg, 5 eq.) in ethanol (30 mL) was heated at reflux for 6 hours. The reaction mixture was concentrated, treated with 1.0 N NaOH solution (50 mL), and extracted with ethyl acetate (2×100 mL). The organic layer was dried over MgSO4, concentrated and subjected to silica gel chromatography (10% 2M ammonia/methanol in CH2Cl2) to give the desired amine (175 mg, 77%). LCMS analysis (acetonitrile water, C18 silica) reveals 99.9% purity. MS (M+1, 279).
Name
(2-morpholin-4-yl-ethyl)-(6-nitro-benzothiazol-2-yl)-amine
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
914 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
77%

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][CH2:8][NH:9][C:10]2[S:11][C:12]3[CH:18]=[C:17]([N+:19]([O-])=O)[CH:16]=[CH:15][C:13]=3[N:14]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.O.O.[Sn](Cl)Cl>C(O)C>[N:1]1([CH2:7][CH2:8][NH:9][C:10]2[S:11][C:12]3[CH:18]=[C:17]([NH2:19])[CH:16]=[CH:15][C:13]=3[N:14]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1 |f:1.2.3|

Inputs

Step One
Name
(2-morpholin-4-yl-ethyl)-(6-nitro-benzothiazol-2-yl)-amine
Quantity
250 mg
Type
reactant
Smiles
N1(CCOCC1)CCNC=1SC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Name
Quantity
914 mg
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
treated with 1.0 N NaOH solution (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)CCNC=1SC2=C(N1)C=CC(=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 175 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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